molecular formula C21H19N3O4 B2561138 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251615-73-2

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2561138
CAS No.: 1251615-73-2
M. Wt: 377.4
InChI Key: FGEFAPXWGCESMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include:

    Benzodioxole derivatives: Prepared via cyclization reactions.

    Pyrimidine derivatives: Synthesized through condensation reactions.

    Acylation agents: Such as acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, “N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)acetamide: A simpler analog with fewer functional groups.

    2-(4-methylphenyl)pyrimidin-4-yl acetate: A related compound with a different acetamide linkage.

    6-methyl-2-(4-methylphenyl)pyrimidin-4-yl acetamide: Another analog with variations in the aromatic ring structure.

Uniqueness

The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide” lies in its complex structure, which combines multiple aromatic systems and functional groups

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13-3-5-15(6-4-13)21-22-14(2)9-20(24-21)26-11-19(25)23-16-7-8-17-18(10-16)28-12-27-17/h3-10H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEFAPXWGCESMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.